molecular formula C14H26N2O4 B8649741 (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

Cat. No. B8649741
M. Wt: 286.37 g/mol
InChI Key: STWAQGKVYHZJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)

InChI Key

STWAQGKVYHZJCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Racemate-ethyl 4-azido-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (14.0 g, 66 mmol) and 5% palladium on carbon (50% wet, 1.0 g) in ethyl acetate (100 mL) was stirred at room temperature overnight at a hydrogen pressure of ˜1 atm. After the reaction mixture was filtered, the filtrate was concentrated. The resulting oily residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate=4:1˜1:1) to thereby give the title compound (2.0 g, 59%) as a yellow solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

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